Silane, (6-iodo-1-hexynyl)trimethyl-
Description
It likely consists of a trimethylsilane group attached to a 6-iodo-1-hexynyl chain (C₉H₁₇ISi, molecular weight ~280.24 g/mol). The iodine atom and terminal alkyne group make it reactive, enabling applications in cross-coupling reactions, bioconjugation, and materials science. Below, we compare it with structurally similar silanes from the evidence.
Properties
CAS No. |
94012-71-2 |
|---|---|
Molecular Formula |
C9H17ISi |
Molecular Weight |
280.22 g/mol |
IUPAC Name |
6-iodohex-1-ynyl(trimethyl)silane |
InChI |
InChI=1S/C9H17ISi/c1-11(2,3)9-7-5-4-6-8-10/h4-6,8H2,1-3H3 |
InChI Key |
HSAQLCYXWUZPLZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCCCI |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Iodine Reactivity: The target compound and compounds share iodine, enabling halogen-bonding or cross-coupling reactions (e.g., Suzuki, Stille). However, ’s perfluorinated chain increases electronegativity, reducing solubility in polar solvents compared to non-fluorinated analogs .
- Alkyne Functionality: The target compound and both feature terminal alkynes, useful for click chemistry (e.g., azide-alkyne cycloaddition).
- Conjugation Effects : ’s conjugated dienes and vinyl groups may facilitate Diels-Alder reactions or electronic delocalization, contrasting with the simpler alkyne in the target compound .
Physicochemical Properties
Boiling Points/Solubility :
- Fluorinated compounds (e.g., ) exhibit lower solubility in water and higher thermal stability due to strong C-F bonds .
- The phenyl group in increases hydrophobicity but may enhance compatibility with aromatic polymers .
- The target compound’s alkyne and iodine likely make it moderately polar, soluble in organic solvents like THF or DMF.
Stability :
- Perfluorinated chains () resist oxidation and degradation, whereas the target compound’s alkyne may require inert storage conditions to prevent polymerization .
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